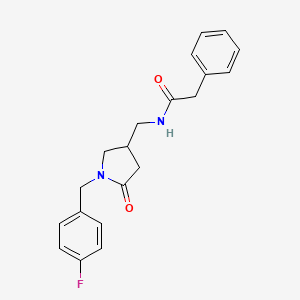

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

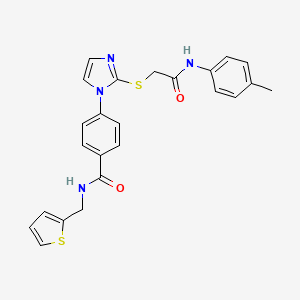

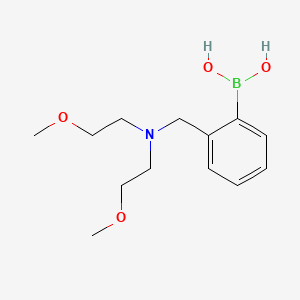

“N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The compound also has a fluorobenzyl group, which can enhance the biological activity and metabolic stability of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring and the introduction of the fluorobenzyl and phenylacetamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a fluorobenzyl group, and a phenylacetamide group. These functional groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis

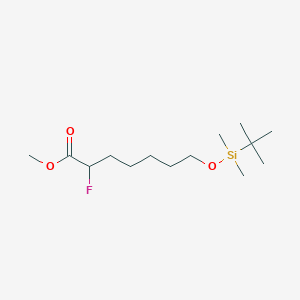

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl group in the pyrrolidinone ring could potentially undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications

Metabolism and Characterization

- A study on the in vitro metabolism of AG7088, a peptidomimetic inhibitor with a similar structure, used liquid chromatography-mass spectrometry and NMR to characterize its metabolites in liver microsomes from different species. This research aids in understanding the metabolic pathways and potential interactions of related compounds within biological systems (Zhang et al., 2001).

Synthesis and Pharmacology

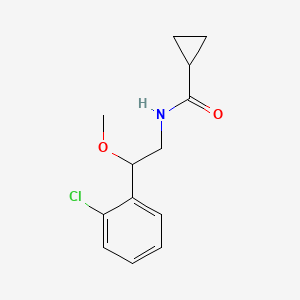

- Novel N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized in search of antiallergic agents, demonstrating the potential of similar compounds in contributing to new therapeutic options for allergic reactions (Menciu et al., 1999).

- The development of two novel radiotracers incorporating a [18F]fluorobenzene ring for PET imaging of translocator protein in ischemic brain highlights the utility of such compounds in medical imaging and neuroinflammation studies (Fujinaga et al., 2018).

Drug Development and Evaluation

- Preclinical studies on CERC-301, a GluN2B-selective NMDA receptor antagonist, detailed its pharmacodynamic and pharmacokinetic properties, demonstrating the role of related compounds in developing treatments for major depressive disorder (Garner et al., 2015).

- Research into BMS-986169, a novel intravenous GluN2B receptor negative allosteric modulator, indicated its potential in treatment-resistant depression, further illustrating the therapeutic possibilities of compounds with similar frameworks (Bristow et al., 2017).

Future Directions

The study of new compounds like this one is crucial for the discovery of new drugs. Future research could focus on elucidating the compound’s biological activity, toxicity, and mechanism of action. Additionally, studies could explore its synthesis and optimize it for potential large-scale production .

properties

IUPAC Name |

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFDQZCRSKZQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)

![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)

![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2579771.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)